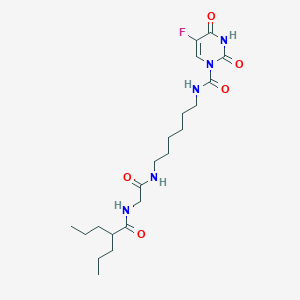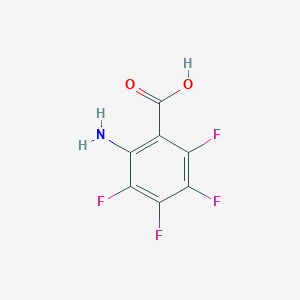
2-(4-nitrophenyl)-1H-imidazole
Descripción general
Descripción
2-(4-nitrophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic compounds containing nitrogen The presence of a nitrophenyl group at the second position of the imidazole ring imparts unique chemical and physical properties to this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-1H-imidazole typically involves the reaction of 4-nitrobenzaldehyde with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Oxidation: The compound can undergo oxidation reactions, where the imidazole ring is oxidized to form imidazolone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Reduction: 2-(4-aminophenyl)-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Oxidation: Imidazolone derivatives.
Aplicaciones Científicas De Investigación
2-(4-nitrophenyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the interaction of imidazole derivatives with biological targets such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenyl)-1H-imidazole depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
2-(4-nitrophenyl)-1H-imidazole can be compared with other nitrophenyl-substituted imidazoles and related heterocyclic compounds:
2-(4-nitrophenyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring. It may exhibit different reactivity and biological activity.
2-(4-nitrophenyl)-1H-benzimidazole: Contains a benzimidazole ring, which can enhance stability and binding affinity to biological targets.
2-(4-nitrophenyl)-1H-triazole: Features a triazole ring, which can alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of the nitrophenyl group and the imidazole ring, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)8-3-1-7(2-4-8)9-10-5-6-11-9/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKIAPNNPWBCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467709 | |
| Record name | 2-(4-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1614-06-8 | |
| Record name | 2-(4-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-nitrophenyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 4,5-bis(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-imidazole and its inclusion complexes?
A1: 4,5-Bis(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-imidazole acts as a host molecule, forming inclusion complexes with various guest molecules through hydrogen bonding. [] The crystal structure of these complexes varies depending on the guest molecule. For example, the complex with 2-phenylethanol (6) exhibits thermochromic behavior, changing color upon heating and releasing the fragrance of the guest molecule. [] Interestingly, the complex with trichloroacetic acid displays solid-state fluorescence. [] This suggests the potential of this compound and its derivatives in applications like sensor development.
Q2: How does the structure of 4,5-diphenyl-2-(4-nitrophenyl)-1H-imidazole influence its ability to form inclusion compounds?
A2: The presence of hydrogen donor and acceptor groups in the guest molecules is crucial for the formation of inclusion compounds with 4,5-diphenyl-2-(4-nitrophenyl)-1H-imidazole. [] These groups interact with the host molecule through hydrogen bonding, leading to the formation of three-dimensional structures. [] The specific arrangement of these hydrogen bonds contributes to the observed thermochromic properties, where the color of the complex changes upon the removal of guest molecules by heating. [] This highlights the importance of intermolecular interactions in controlling the properties of these materials.
Q3: Can you elaborate on the photoelectric properties of ruthenium(II) complexes containing the 2-(4-nitrophenyl)-1H-imidazole[4,5-f][1,10]phenanthrene ligand?
A3: Ruthenium(II) complexes incorporating the this compound[4,5-f][1,10]phenanthrene ligand, alongside other phenanthroline ligands, exhibit interesting photoelectric properties. [] They display strong absorption in the visible light region and emit bright luminescence with colors ranging from green to red. [] Notably, the [Ru(CImPB-COOH)(bpy)2]2+ complex shows a significant enhancement in fluorescence quantum yield compared to similar complexes lacking the phenylimidazole group, reaching 29.8% and emitting bright red light. [] These findings suggest the potential of these complexes in optoelectronic applications, such as light-emitting devices and sensors.
Q4: How does theoretical modeling contribute to understanding the properties of this compound derivatives?
A4: Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT) calculations, provide insights into the electronic structure and optical properties of these complexes. [] For instance, calculations reveal the formation of an extended conjugated π system across the ligand's aromatic rings, contributing to the observed red-shifted emission. [] This approach helps to establish a structure-property relationship, enabling the design of new molecules with tailored properties for specific applications.
Q5: What are the potential applications of this compound derivatives based on their observed properties?
A5: The research highlights several potential applications for this compound and its derivatives:
- Sensors: The thermochromic behavior of inclusion complexes [, ] and the fluorescence properties of ruthenium(II) complexes [] make them promising candidates for developing sensors for various analytes.
- Optoelectronic devices: The strong visible light absorption and bright luminescence of the ruthenium(II) complexes [] suggest their potential use in light-emitting devices and other optoelectronic applications.
- Crystal engineering: The ability of this compound derivatives to form inclusion complexes with controllable structures [, ] opens avenues for crystal engineering and the development of functional materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)

![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)
![(2,2,3,3-tetramethylcyclopropyl)[1-(4,4,4-trifluorobutyl)-1H-indol-3-yl]-methanone](/img/structure/B158927.png)

![pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate](/img/structure/B158932.png)




![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)
